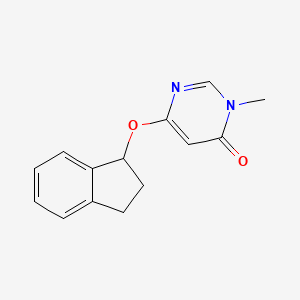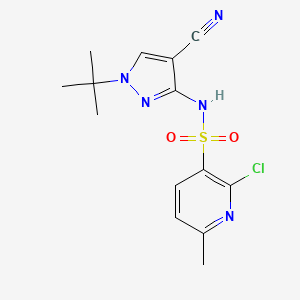![molecular formula C22H21FN4OS B2926243 5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 887220-27-1](/img/structure/B2926243.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a 3,4-dihydroisoquinolin-2(1H)-yl group, a 2-fluorophenyl group, and a 2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol group. The 3,4-dihydroisoquinolin-2(1H)-yl group is a key component in many biologically active compounds . The 2-fluorophenyl group is a common motif in medicinal chemistry, known for its ability to form stable bonds and improve the bioactivity of pharmaceuticals. The 2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol group is a heterocyclic compound that may contribute to the overall properties of the molecule.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed analysis would require computational modeling or crystallographic studies .科学的研究の応用
Antimicrobial Activities
Compounds featuring 1,2,4-triazole and thiazole moieties are frequently investigated for their antimicrobial properties. For instance, the synthesis of novel 1,2,4-triazole derivatives has been shown to result in compounds with good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007). This suggests that the subject compound could potentially be explored for antimicrobial applications, leveraging the structural characteristics that contribute to these activities.
Synthesis of Heterocyclic Compounds
The compound's structure also suggests its utility in the synthesis of complex heterocyclic compounds. For example, the reaction of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines with various reagents has been explored to form derivatives with potential pharmacological activities (Glushkov et al., 2000). This highlights the compound's potential as a precursor in synthetic chemistry for the development of new therapeutic agents.
Neurokinin-1 Receptor Antagonists
Compounds incorporating isoquinoline and triazole structures have been evaluated for their efficacy as neurokinin-1 receptor antagonists, offering potential applications in treating emesis and depression (Harrison et al., 2001). The structural elements present in the subject compound might therefore be indicative of its utility in the development of central nervous system (CNS) drugs.
Dye-Sensitized Solar Cells
The application of triazoloisoquinoline derivatives in dye-sensitized solar cells (DSSCs) has been investigated, demonstrating the role of such compounds in enhancing the photoelectric conversion efficiency (Lee et al., 2013). This suggests potential research directions in materials science and renewable energy technologies for the compound .
将来の方向性
特性
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(2-fluorophenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4OS/c1-2-18-24-22-27(25-18)21(28)20(29-22)19(16-9-5-6-10-17(16)23)26-12-11-14-7-3-4-8-15(14)13-26/h3-10,19,28H,2,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHJNGVOUBMDKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3F)N4CCC5=CC=CC=C5C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

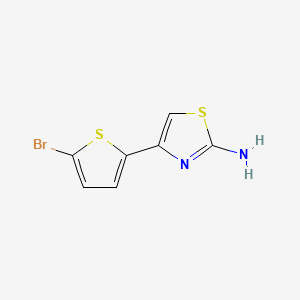
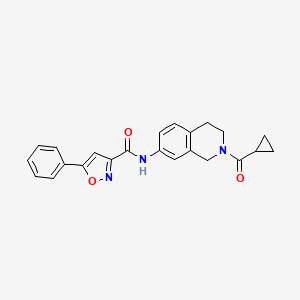
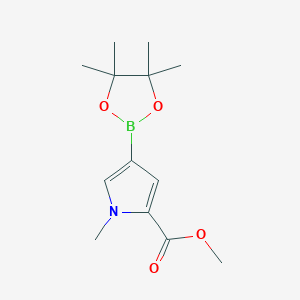
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-cyanobenzamide](/img/structure/B2926165.png)
![N-(5-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2926166.png)
![(Z)-N-(3-allyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2926167.png)
![Methyl 5-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]pyridine-2-carboxylate](/img/structure/B2926168.png)
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-phenoxybenzamide hydrochloride](/img/structure/B2926173.png)
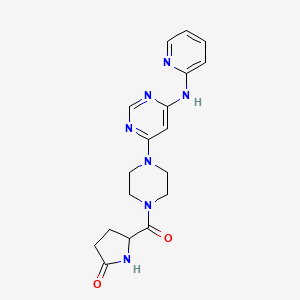
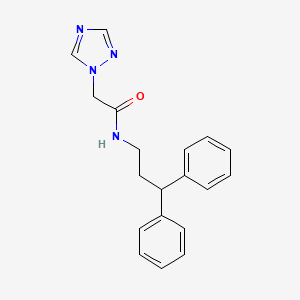

![1-[5-(3-fluorophenyl)pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-3-carboxamide](/img/structure/B2926179.png)
